3-[(2-amino-2-oxoethyl)-[3-chloro-5-(methoxymethyl)pyridin-2-yl]amino]-4-chloro-N-[4-(trifluoromethoxy)phenyl]benzamide
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Overview
Description
PMID25666693-Compound-85 is a synthetic compound known for its significant role in the modulation of transient receptor potential cation channel subfamily V member 1 (TRPV1).
Preparation Methods
The preparation of PMID25666693-Compound-85 involves a multi-step synthetic route. The synthesis typically starts with the reaction of a phosphine-containing compound and 3-substituted-1,4,2-dioxazole-5-ketone under the condition of an iron catalyst. This reaction generates P-N bond-containing compounds, including amido phosphine, imino phosphoramide, phosphoramide, and amido phosphine compounds . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Chemical Reactions Analysis
PMID25666693-Compound-85 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PMID25666693-Compound-85 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
PMID25666693-Compound-85 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used to study the modulation of TRPV1 channels and their role in pain perception.
Industry: It is used in the development of new pain-relief medications and other pharmaceutical products.
Mechanism of Action
PMID25666693-Compound-85 exerts its effects by modulating the activity of TRPV1 channels. These channels are ligand-activated non-selective calcium permeant cation channels involved in the detection of noxious chemical and thermal stimuli. The compound mediates proton influx and may be involved in intracellular acidosis in nociceptive neurons. It also sensitizes the channels by a phosphatidylinositol second messenger system activated by receptor tyrosine kinases, involving protein kinase C isozymes and phospholipase C .
Comparison with Similar Compounds
PMID25666693-Compound-85 is unique in its high specificity and potency in modulating TRPV1 channels. Similar compounds include:
Capsaicin: A natural compound known for its role in activating TRPV1 channels and causing a burning sensation.
CNTX-4975: A synthetic compound in phase 3 clinical trials for pain management.
DWP-05195: A synthetic compound in phase 2 clinical trials for neuropathic pain.
These compounds share similar mechanisms of action but differ in their potency, specificity, and therapeutic applications.
Properties
Molecular Formula |
C23H19Cl2F3N4O4 |
---|---|
Molecular Weight |
543.3 g/mol |
IUPAC Name |
3-[(2-amino-2-oxoethyl)-[3-chloro-5-(methoxymethyl)pyridin-2-yl]amino]-4-chloro-N-[4-(trifluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C23H19Cl2F3N4O4/c1-35-12-13-8-18(25)21(30-10-13)32(11-20(29)33)19-9-14(2-7-17(19)24)22(34)31-15-3-5-16(6-4-15)36-23(26,27)28/h2-10H,11-12H2,1H3,(H2,29,33)(H,31,34) |
InChI Key |
DQUAXWYLWLLDLL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=C(N=C1)N(CC(=O)N)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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